2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of tert-butyl and isopropoxy groups imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butyl)-4-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into various alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The tert-butyl and isopropoxy groups also influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene-tetraazapyrene triads: These compounds also feature tert-butyl groups and are used in electronic applications.
tert-Butylhydroquinone: This compound is used as a food preservative and antioxidant.
tert-Butyl bromoacetate: Used as an alkylating agent in organic synthesis.
Uniqueness
2-(3-(Tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of tert-butyl and isopropoxy groups with a boron-containing dioxaborolane ring. This structure imparts unique reactivity and stability, making it particularly valuable in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C19H31BO3 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(3-tert-butyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H31BO3/c1-13(2)21-16-11-10-14(12-15(16)17(3,4)5)20-22-18(6,7)19(8,9)23-20/h10-13H,1-9H3 |
InChI Key |
HSDHNCPPZFICDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C(C)(C)C |
Origin of Product |
United States |
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